molecular formula C18H17F3N2OS B2542150 N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide CAS No. 2188915-21-9

N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide

Cat. No. B2542150
CAS RN: 2188915-21-9
M. Wt: 366.4
InChI Key: JVMVMSUQQAHGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and function of B-cells. TAK-659 has shown promising results in pre-clinical studies and is being evaluated for its potential therapeutic applications in various B-cell malignancies.

Mechanism Of Action

N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide is a selective and irreversible inhibitor of BTK, which plays a crucial role in the BCR signaling pathway. BTK is activated upon the binding of antigens to the BCR, leading to the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide blocks the BCR signaling pathway and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of BCR signaling and the induction of apoptosis in B-cells. N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has also been shown to inhibit the proliferation of B-cells and to enhance the activity of immune effector cells, such as natural killer cells and T-cells. In pre-clinical studies, N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has demonstrated potent anti-tumor activity in various B-cell malignancies.

Advantages And Limitations For Lab Experiments

N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has several advantages for lab experiments, including its high selectivity and potency against BTK, its ability to induce apoptosis in B-cells, and its potential therapeutic applications in various B-cell malignancies. However, N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide also has some limitations, including its irreversible binding to BTK, which may limit its clinical utility, and its potential off-target effects on other kinases.

Future Directions

There are several future directions for the development of N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide and other BTK inhibitors. One potential direction is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their anti-tumor activity. Another potential direction is the development of more selective and reversible BTK inhibitors that may have fewer off-target effects and greater clinical utility. Additionally, the use of BTK inhibitors in combination with biomarkers or patient stratification strategies may improve their clinical efficacy and reduce the risk of adverse events.

Synthesis Methods

The synthesis of N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-tert-butylbenzaldehyde with malononitrile to form a substituted benzylidene malononitrile intermediate. This intermediate is then reacted with 4-chlorothiophenol to form the corresponding substituted thiophene derivative. The final step involves the reaction of the thiophene derivative with trifluoromethyl isocyanate to form N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide.

Scientific Research Applications

N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Pre-clinical studies have shown that N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide inhibits BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.

properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2OS/c1-17(2,3)12-6-4-11(5-7-12)15(8-22)23-16(24)13-9-25-10-14(13)18(19,20)21/h4-7,9-10,15H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMVMSUQQAHGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.